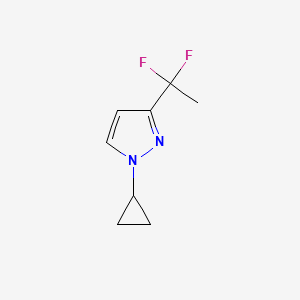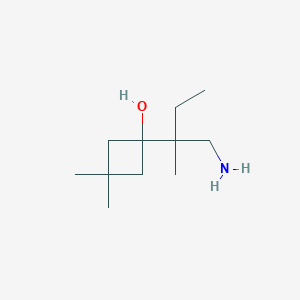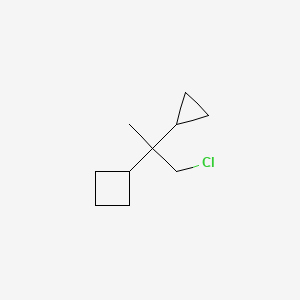
(1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane is a chemical compound with the molecular formula C₁₀H₁₇Cl. It is characterized by a cyclobutane ring substituted with a 1-chloro-2-cyclopropylpropan-2-yl group. This compound is primarily used for research purposes and has various applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides under suitable conditions . Another method includes the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
(1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple four-membered ring compound.
Cyclopropylpropan-2-ylcyclobutane: Similar structure without the chlorine atom.
1-Chlorocyclobutane: A simpler structure with only one chlorine atom.
Uniqueness
(1-Chloro-2-cyclopropylpropan-2-yl)cyclobutane is unique due to its combination of a cyclobutane ring with a 1-chloro-2-cyclopropylpropan-2-yl group.
Properties
Molecular Formula |
C10H17Cl |
|---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
(1-chloro-2-cyclopropylpropan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H17Cl/c1-10(7-11,9-5-6-9)8-3-2-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
HUCMQVLBUHEVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C1CCC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


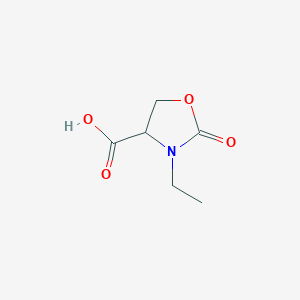
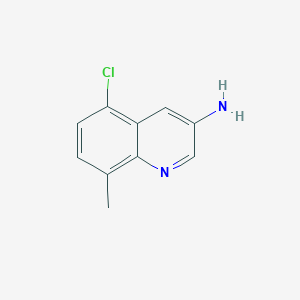
![1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15258069.png)
![5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B15258076.png)
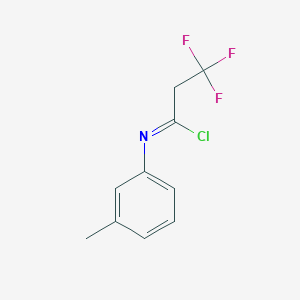
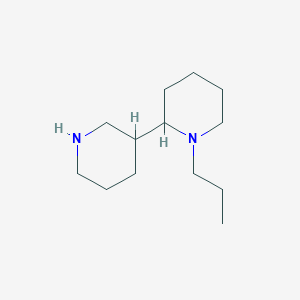
![1-Oxa-8-thiaspiro[4.5]decan-4-amine](/img/structure/B15258087.png)

![4-[2-(Bromomethyl)butyl]-1,3-thiazole](/img/structure/B15258099.png)
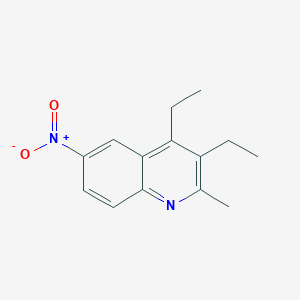
![2-[4-(2-Methoxyethyl)phenoxy]propanoic acid](/img/structure/B15258112.png)
